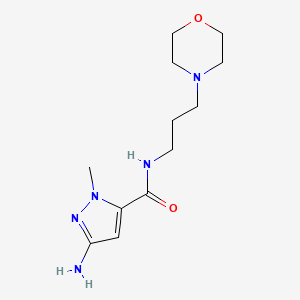
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a potent and selective inhibitor of the protein kinase C theta (PKCθ). PKCθ is a member of the protein kinase C family, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of PKCθ, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ by 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide leads to a reduction in T-cell activation and cytokine production, which results in a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and physiological effects:
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and tissue damage in various autoimmune diseases, such as rheumatoid arthritis and psoriasis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in reducing joint pain and improving joint function in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its selectivity for PKCθ, which reduces the risk of off-target effects. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
Future research on 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide could focus on the development of more potent and selective PKCθ inhibitors. In addition, further studies could investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, studies could also investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a multi-step process, starting with the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 3-chloropropylmorpholine to form the intermediate 3-(3-morpholin-4-ylpropylamino)-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2,4-dichloro-5-nitrobenzene in the presence of a base to form the final product, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in treating psoriasis and other autoimmune diseases.
Propriétés
IUPAC Name |
5-amino-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-10(9-11(13)15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8H2,1H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWSBNKLQIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


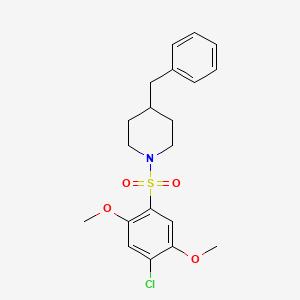

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
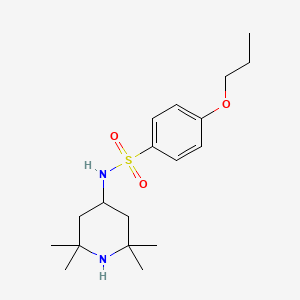
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)
![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)
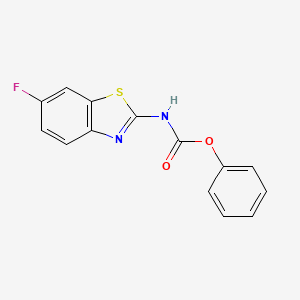
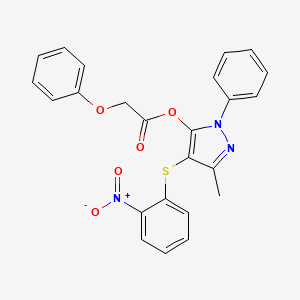
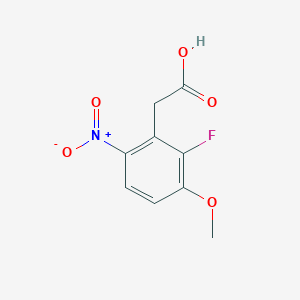
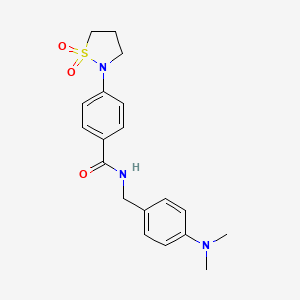
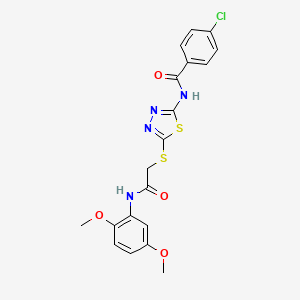
![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)